(2,3-Dimethyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanamine;2,2,2-trifluoroacetic acid
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Overview
Description
The compound (2,3-Dimethyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanamine;2,2,2-trifluoroacetic acid is a complex organic molecule that combines a thiazolidine ring with a trifluoroacetic acid moiety. The thiazolidine ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which imparts unique chemical and biological properties to the compound. The trifluoroacetic acid component is known for its strong acidity and ability to stabilize various chemical structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanamine typically involves the following steps:
Formation of the Thiazolidine Ring: The initial step involves the cyclization of a suitable precursor containing sulfur and nitrogen. This can be achieved by reacting a thiourea derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Oxidation to Form the Dioxo Group: The thiazolidine ring is then oxidized to introduce the dioxo functionality. This can be done using oxidizing agents like hydrogen peroxide or potassium permanganate.
Attachment of Methanamine: The methanamine group is introduced through nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the thiazolidine ring.
Addition of Trifluoroacetic Acid: Finally, the trifluoroacetic acid is added to the compound, often through a simple acid-base reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the dioxo groups, potentially converting them back to hydroxyl groups.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Addition: The trifluoroacetic acid moiety can engage in addition reactions with bases, forming salts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Hydroxyl Derivatives: From reduction reactions.
Substituted Thiazolidines: From nucleophilic substitution reactions.
Salts: From addition reactions with bases.
Scientific Research Applications
Chemistry
In chemistry, (2,3-Dimethyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanamine;2,2,2-trifluoroacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
Biologically, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules. It can also serve as a probe in biochemical assays to investigate cellular processes.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the production of agrochemicals and pharmaceuticals.
Properties
IUPAC Name |
(2,3-dimethyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanamine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.C2HF3O2/c1-6(5-7)3-4-11(9,10)8(6)2;3-2(4,5)1(6)7/h3-5,7H2,1-2H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOBVVWDBBXTPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)N1C)CN.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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